Polycavernoside A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Polycavernoside A is a natural product found in Hydropuntia edulis and Gracilaria edulis with data available.

Scientific Research Applications

Introduction to Polycavernoside A

This compound is a glycosidic macrolide derived from red algae, particularly from the species Gracilaria edulis. This compound has garnered significant attention due to its potent biological activities and implications in food safety, as it has been linked to fatal poisoning incidents. This article explores the various applications of this compound, particularly in scientific research, toxicology, and potential therapeutic uses.

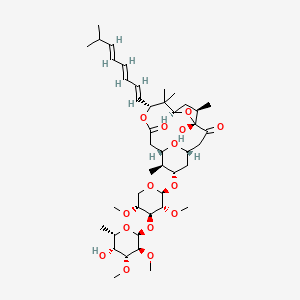

Chemical Structure and Synthesis

This compound is characterized by its complex structure, which includes a macrolide core and multiple sugar moieties. The total synthesis of this compound has been achieved through various synthetic routes, highlighting its intricate chemical architecture. Notably, the synthesis involves key reactions such as:

- Hetero-Diels-Alder Reaction : Used for constructing the macrolactone core.

- Suzuki-Miyaura Coupling : Facilitates the formation of carbon-carbon bonds.

- Keck Macrolactonization : Essential for closing the macrocyclic structure.

These synthetic methodologies not only elucidate the compound's structure but also pave the way for exploring its biological properties .

Toxicology Studies

This compound has been identified as a lethal toxin responsible for food poisoning cases associated with the consumption of contaminated red algae. Its mechanism of toxicity has been studied extensively, revealing that it disrupts cellular functions leading to cytotoxicity. Research indicates that this compound can induce apoptosis in human cells, which raises concerns about its presence in food products .

Antimicrobial and Antiparasitic Activities

Recent studies have explored the antimicrobial properties of this compound against various pathogens. It has shown activity against Trypanosoma brucei rhodesiense, the causative agent of African sleeping sickness, demonstrating moderate inhibitory effects (IC50 = 9.9 μM) . This suggests potential applications in developing treatments for parasitic infections.

Functional Food Research

Despite its toxicity, this compound's presence in algae raises interest in its bioactive properties. Algae are increasingly marketed as functional foods due to their nutritional benefits, including potential anti-inflammatory and disease-preventive effects attributed to their bioactive compounds . Understanding how this compound interacts with human health could lead to safer applications or derivatives that retain beneficial properties without toxicity.

Case Study 1: Food Poisoning Incidents

Two notable incidents of food poisoning linked to this compound involved fatalities after consuming contaminated Gracilaria edulis. These cases underscored the need for stringent safety assessments of algal products intended for human consumption .

Case Study 2: Antiparasitic Research

A study investigating the antiparasitic activity of this compound found that it inhibited the growth of Trypanosoma brucei rhodesiense. The findings suggest that derivatives of this compound could serve as a foundation for developing new antiparasitic agents that are less toxic to humans while retaining efficacy against pathogens .

Table 1: Synthesis Pathways for this compound

| Synthesis Method | Key Reactions | Notes |

|---|---|---|

| Total Synthesis | Hetero-Diels-Alder, Suzuki-Miyaura Coupling | Achieved through a convergent approach |

| Macrocyclization | Keck Macrolactonization | Essential for forming the macrolide structure |

| Glycosylation | Catalytic Asymmetric Syntheses | Important for introducing sugar moieties |

| Activity Type | Target Organism/Cell Type | IC50 Value (μM) |

|---|---|---|

| Antiparasitic | Trypanosoma brucei rhodesiense | 9.9 |

| Cytotoxicity | Human Fibroblasts (WI-38) | 27 |

Properties

Molecular Formula |

C43H68O15 |

|---|---|

Molecular Weight |

825 g/mol |

IUPAC Name |

(1S,4R,5R,7R,9R,13S,14S,15S)-4-hydroxy-15-[(2S,3R,4S,5R)-4-[(2S,3S,4R,5R,6S)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxy-3,5-dimethoxyoxan-2-yl]oxy-5,8,8,14-tetramethyl-9-[(1E,3E,5E)-7-methylocta-1,3,5-trienyl]-10,17,18-trioxatricyclo[11.3.1.14,7]octadecane-3,11-dione |

InChI |

InChI=1S/C43H68O15/c1-23(2)16-14-12-13-15-17-32-42(6,7)33-18-24(3)43(47,58-33)31(44)20-27-19-28(25(4)29(54-27)21-34(45)56-32)55-40-38(50-10)36(30(48-8)22-52-40)57-41-39(51-11)37(49-9)35(46)26(5)53-41/h12-17,23-30,32-33,35-41,46-47H,18-22H2,1-11H3/b13-12+,16-14+,17-15+/t24-,25-,26+,27+,28+,29+,30-,32-,33-,35-,36+,37-,38-,39+,40+,41+,43-/m1/s1 |

InChI Key |

PROVIGGULHVYCI-ADEFIFETSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H]2C([C@H](OC(=O)C[C@H]3[C@@H]([C@H](C[C@H](O3)CC(=O)[C@@]1(O2)O)O[C@H]4[C@@H]([C@H]([C@@H](CO4)OC)O[C@H]5[C@H]([C@@H]([C@@H]([C@@H](O5)C)O)OC)OC)OC)C)/C=C/C=C/C=C/C(C)C)(C)C |

Canonical SMILES |

CC1CC2C(C(OC(=O)CC3C(C(CC(O3)CC(=O)C1(O2)O)OC4C(C(C(CO4)OC)OC5C(C(C(C(O5)C)O)OC)OC)OC)C)C=CC=CC=CC(C)C)(C)C |

Synonyms |

polycavernoside A polycavernoside-A |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.